molecular formula C40H47FN7O6P B12375607 DMT-2'-F-dA Phosphoramidite

DMT-2'-F-dA Phosphoramidite

Cat. No.: B12375607
M. Wt: 771.8 g/mol
InChI Key: KHKXBZVFLSIARY-BZTHOPFASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-2’-F-dA Phosphoramidite typically involves multiple steps. The process begins with the protection of the 5’-hydroxyl group of 2’-deoxy-2’-fluoroadenosine using a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then converted into a phosphoramidite using a cyanoethyl phosphoramidite reagent. The N6 position of the adenine base is protected with a benzoyl group to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of DMT-2’-F-dA Phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

DMT-2’-F-dA Phosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are the desired oligonucleotides with enhanced stability and resistance to nucleases .

Scientific Research Applications

DMT-2’-F-dA Phosphoramidite is widely used in scientific research, particularly in the fields of:

    Chemistry: For the synthesis of modified oligonucleotides used in various assays and experiments.

    Biology: In the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.

    Medicine: For the creation of antisense oligonucleotides and small interfering RNAs (siRNAs) used in gene therapy.

    Industry: In the production of diagnostic assays and therapeutic oligonucleotides .

Mechanism of Action

The primary mechanism by which DMT-2’-F-dA Phosphoramidite exerts its effects is through the incorporation into oligonucleotides, enhancing their thermal stability and resistance to nucleases. The 2’-fluoro modification increases the binding affinity to complementary nucleic acids and reduces the susceptibility to enzymatic degradation .

Comparison with Similar Compounds

Similar Compounds

  • DMT-2’-Fluoro-dC Phosphoramidite
  • DMT-2’-Fluoro-dG Phosphoramidite
  • DMT-2’-Fluoro-dU Phosphoramidite
  • DMT-2’-O-Methyl-rA Phosphoramidite

Uniqueness

Compared to other similar compounds, DMT-2’-F-dA Phosphoramidite is unique due to its specific modification at the 2’ position with a fluoro group, which significantly enhances the stability and resistance of the resulting oligonucleotides. This makes it particularly useful in applications requiring high stability and resistance to nucleases .

Properties

Molecular Formula

C40H47FN7O6P

Molecular Weight

771.8 g/mol

IUPAC Name

3-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H47FN7O6P/c1-26(2)48(27(3)4)55(52-22-10-21-42)54-36-33(53-39(34(36)41)47-25-46-35-37(43)44-24-45-38(35)47)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3,(H2,43,44,45)/t33-,34+,36?,39-,55?/m1/s1

InChI Key

KHKXBZVFLSIARY-BZTHOPFASA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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